molecular formula C8H9F3N2O2S B6224374 4-(azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid CAS No. 2763751-08-0

4-(azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid

Cat. No.: B6224374
CAS No.: 2763751-08-0
M. Wt: 254.2
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Description

4-(azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The subsequent aza-Michael addition yields the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the azetidine or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved can vary based on the specific bioactive molecule synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid is unique due to the presence of both azetidine and thiazole rings, which confer distinct chemical and biological properties. This combination of rings is less common compared to other similar compounds, making it a valuable scaffold for the development of new molecules with diverse applications .

Properties

CAS No.

2763751-08-0

Molecular Formula

C8H9F3N2O2S

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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